molecular formula C7H10F2O3 B2964667 Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 2503204-82-6

Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B2964667
CAS No.: 2503204-82-6
M. Wt: 180.151
InChI Key: GXZBUAHINOAYAG-UHFFFAOYSA-N
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Description

“Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 2503204-82-6 . It has a molecular weight of 180.15 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The study by Ryabukhin et al. (2018) provides a comprehensive approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone. This work demonstrates the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a versatile intermediate for obtaining various derivatives, highlighting its importance in synthetic chemistry Ryabukhin et al., 2018.

Polymerization and Material Science

  • Kitayama et al. (2004) explored the anionic polymerization of a cyclobutene monomer, demonstrating the formation of polymers with 1,2-linked cyclobutane rings in the main chain. This study opens avenues for new materials with unique properties, leveraging the structural features of cyclobutene derivatives Kitayama et al., 2004.

Antiviral and Biological Activities

  • Maruyama et al. (1993) investigated the antiviral activity of carbocyclic oxetanocin analogues and related compounds, identifying significant inhibitory effects on herpes simplex virus and varicella-zoster virus. This research suggests the potential therapeutic applications of cyclobutane derivatives in treating viral infections Maruyama et al., 1993.

Organic Chemistry and Mechanistic Insights

  • Lin et al. (2021) reported a method for the gem-difluorination of methylenecyclopropanes, leading to the synthesis of 2-arylsubstituted gem-difluorocyclobutanes. This process, featuring a Wagner-Meerwein rearrangement, provides a novel route for accessing gem-difluorocyclobutane cores, which are valuable in medicinal chemistry Lin et al., 2021.

Photocycloaddition Reactions

  • Sakamoto et al. (2012) explored the photocycloaddition reactions of methyl chromonecarboxylates with alkenes, leading to cyclobutane-type adducts. This study enhances our understanding of the photochemical reactivity of chromone derivatives and their potential applications in synthesizing complex cyclic structures Sakamoto et al., 2012.

Safety and Hazards

For safety information and potential hazards associated with “Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides detailed information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZBUAHINOAYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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